Lanthionine
Description
DL-Lanthionine is a natural product found in Drosophila melanogaster with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(2-amino-2-carboxyethyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPCPZJAHOETAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922-55-4 | |
| Record name | Lanthionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Dehydration of Serine/threonine:the Initial Step is the Conversion of Hydroxyl Containing Amino Acids into α,β Unsaturated Ones. the Specific Mechanism for Achieving This Dehydration is a Primary Basis for Classifying the Synthetases.nih.gov
Class I (LanB): Employs a glutamylation-elimination strategy. The hydroxyl group of a Ser or Thr residue is activated by the addition of a glutamate (B1630785) moiety, which is then eliminated to form Dha or Dhb. nih.govnih.gov
Classes II, III, and IV (LanM, LanKC, LanL): Utilize a phosphorylation-elimination strategy. A kinase domain uses a nucleoside triphosphate (typically ATP) to phosphorylate the Ser/Thr hydroxyl group, converting it into a better leaving group. acs.orgnih.gov A subsequent elimination reaction, catalyzed by the dehydratase domain (in LanM) or a separate lyase domain (in LanKC and LanL), removes the phosphate (B84403) to generate the dehydroamino acid. pnas.orgnih.govnih.gov
Cyclization Via Michael Type Addition:following Dehydration, the Thioether Cross Link is Formed Through an Intramolecular Conjugate Addition.wikipedia.orgnih.gov
Evolutionary Origins of this compound Synthetases
This compound synthetases are remarkable catalysts that have evolved to perform complex post-translational modifications. nih.gov Based on their biosynthetic machinery, lanthipeptides are categorized into at least four distinct classes, and a phylogenomic study of their synthetases offers insights into their evolutionary divergence. pnas.orgpnas.org
Class I lanthipeptides are synthesized by two separate enzymes: a dehydratase (LanB) and a cyclase (LanC). pnas.orgpnas.org
Class II lanthipeptides are processed by a single, large bifunctional enzyme (LanM) that contains a C-terminal LanC-like cyclase domain and an N-terminal dehydratase domain with no homology to LanB. pnas.orgpnas.org
Class III lanthipeptides are modified by a trifunctional enzyme (LanKC) containing lyase, kinase, and cyclase domains. pnas.orgpnas.org
Class IV lanthipeptides are synthesized by LanL enzymes, which are also trifunctional and consist of a protein kinase domain, a phosphoSer/Thr lyase domain, and a LanC-like cyclase domain. nih.govpnas.orgpnas.org
Phylogenomic analysis suggests that despite possessing structurally similar cyclase domains, the synthetases for classes II, III, and IV appear to have evolved independently from class I LanC enzymes. pnas.orgpnas.org It is proposed that LanM and LanL may have originated from a gene fusion event between an ancestral LanC-like gene and a dehydratase or a kinase/lyase pair, respectively. pnas.org This event likely occurred only once for each class. pnas.org The discovery of the LanL family provided significant new insights into the potential evolutionary origin and catalytic mechanisms of these enzymes. nih.govillinois.edu Specifically, it is proposed that LanL enzymes evolved from three separate components: stand-alone protein Ser/Thr kinases, phosphoSer/Thr lyases, and enzymes that catalyze thiol alkylation. nih.govillinois.edu
The cyclase domains (LanC and LanC-like) are central to this compound formation and typically contain a conserved zinc-binding motif, often a Cys-Cys-His triad, which is believed to activate the cysteine thiol for its nucleophilic attack on the dehydroamino acid. nih.govpnas.org However, variations exist; some LanM enzymes from various phyla utilize a three-cysteine (Cys-Cys-Cys) set to ligate the zinc ion instead of the more common Cys-Cys-His set. pnas.org The class III LanKC cyclase domain is unique in that it lacks these conserved zinc-binding residues altogether. pnas.org
Evolutionary studies also suggest that the final ring topology of a lanthipeptide may not be dictated solely by the biosynthetic enzymes. pnas.org The amino acid sequence of the precursor peptide itself appears to play a crucial role in determining the pattern of cyclization. pnas.org This concept has been supported by studies with chimeric peptides, demonstrating that the enzymes for one lanthipeptide can correctly process the precursor of another, highlighting the potential for combinatorial biosynthesis. pnas.org
| Class | Enzyme(s) | Domain Composition | Key Evolutionary Features | References |
|---|---|---|---|---|
| Class I | LanB, LanC | Separate dehydratase (LanB) and cyclase (LanC). | Considered an ancestral form; LanB and LanC do not always appear to have co-evolved. | pnas.orgpnas.org |
| Class II | LanM | Bifunctional: N-terminal dehydratase and C-terminal LanC-like cyclase. | Evolved independently from Class I; likely arose from a gene fusion event. Some members show a Cys-Cys-Cys zinc-binding motif. | pnas.orgpnas.org |
| Class III | LanKC | Trifunctional: N-terminal lyase, central kinase, and C-terminal cyclase. | Evolved independently. The cyclase domain lacks the conserved zinc-binding motif found in other classes. | pnas.orgpnas.org |
| Class IV | LanL | Trifunctional: N-terminal lyase, central kinase, and C-terminal LanC-like cyclase. | Evolved independently from the fusion of a kinase, a lyase, and a cyclase. Provides a clear model for the modular evolution of these synthetases. | nih.govpnas.orgillinois.edu |
Chemical Synthesis of Lanthionine and Lanthionine Containing Peptides
Early Synthetic Methodologies for Lanthionine (B1674491)
Early approaches to synthesizing this compound primarily focused on converting readily available sulfur-containing amino acids or their derivatives into the desired thioether structure.
Sulfur Extrusion from Cystine Derivatives
One of the early methods for synthesizing this compound involved the sulfur extrusion from cystine derivatives. chemeurope.comwikipedia.orggoogle.com This method, reported by Harpp and Gleason, involves the desulfurization of cystine using phosphines, such as tris(diethylamino)phosphine. ingentaconnect.comd-nb.info While this approach can yield this compound derivatives, it is often limited to symmetrical disulfides. ingentaconnect.com The use of unsymmetrical disulfides can lead to equilibration catalyzed by the phosphine, resulting in a mixture of products. ingentaconnect.com More recent work has explored the use of N-heterocyclic carbenes (NHCs) as alternative reagents for sulfur extrusion from disulfides, including cystine derivatives, offering a potentially less carcinogenic alternative to aminophosphines. d-nb.infogoogle.com
Alkylation of Cysteine with β-Chloroalanine
Another foundational method for this compound synthesis is the alkylation of cysteine with β-chloroalanine. chemeurope.comwikipedia.org This reaction, first reported by Brown and du Vigneaud, involves the reaction of a cysteine residue with β-chloroalanine under basic conditions to form the thioether bond. ucl.ac.uk This method can, however, result in a mixture of diastereomers due to a competing elimination/conjugate addition pathway. ucl.ac.uk Despite this, variations of this approach using other β-haloalanines, such as β-bromo- and β-iodoalanines, have been explored, sometimes employing phase-transfer conditions to improve stereoselectivity. ucl.ac.uk
Modern Strategies for this compound Synthesis
Modern synthetic strategies aim for improved efficiency, stereochemical control, and compatibility with peptide synthesis protocols, particularly solid-phase peptide synthesis (SPPS). acs.org
Ring Opening of Serine β-Lactone
The regioselective ring opening of serine β-lactone derivatives has emerged as a versatile strategy for this compound synthesis. chemeurope.comacs.org This method typically involves the reaction of a cysteine or protected cysteine derivative with a serine β-lactone. chemeurope.comgoogle.com The nucleophilic attack of the thiol group on the β-carbon of the lactone leads to the formation of the thioether bond and the opening of the lactone ring. acs.org This approach allows for the synthesis of orthogonally protected this compound stereoisomers, which are crucial for their incorporation into peptides using SPPS. acs.orgnih.gov Studies have demonstrated the enantioselective synthesis of this compound building blocks via the regioselective ring opening of α-methyl-D-serine-β-lactone. nih.gov
Hetero-conjugate Addition of Cysteine to Dehydroalanine (B155165)
The hetero-conjugate addition (Michael addition) of cysteine to dehydroalanine (Dha) is a widely used method for forming the this compound thioether linkage, particularly in the context of synthesizing this compound-containing peptides. chemeurope.comwikipedia.orgacs.org This reaction involves the nucleophilic attack of the thiol group of a cysteine residue onto the activated double bond of a dehydroalanine residue. ox.ac.ukeurekaselect.com This can be performed intramolecularly within a peptide chain to create cyclic this compound bridges. acs.orgox.ac.uk While this reaction is central to the biosynthesis of lantibiotics, chemical synthesis methods have been developed to facilitate this transformation. acs.orgeurekaselect.com The reactive nature of the Dha residue means it is often incorporated into peptides as a precursor that is then converted to Dha in situ or prior to the Michael addition. acs.org Orthogonally protected this compound derivatives can be prepared via the Michael addition of protected cysteine to dehydroalanine derivatives. uminho.pt
Mitsunobu Reaction Variants for Thioether Linkage Formation
The Mitsunobu reaction, generally used for the formation of carbon-heteroatom bonds, has been adapted for the synthesis of thioether linkages in this compound. acs.orgcapes.gov.br While the low nucleophilicity of sulfur has historically limited the direct application of the standard Mitsunobu reaction for this compound synthesis, variants have been developed. acs.orgcapes.gov.br One such approach involves the use of catalytic zinc tartrate to enhance the nucleophilicity of the thiol group, enabling the reaction of cysteine with activated serine derivatives to form the thioether bond. acs.orgcapes.gov.brresearchgate.net This method has been shown to yield protected this compound with good regio- and diastereoselectivity in certain cases. nih.govacs.org
S-Alkylation with Substituted Cyclic Sulfamidates
S-alkylation using cyclic sulfamidates derived from amino acids is a common strategy for synthesizing this compound derivatives. nih.govacs.orgnih.gov This method involves the nucleophilic ring opening of chiral cyclic sulfamidates by a cysteine residue. nih.govacs.orgnih.govuniupo.itcnr.it The reaction can be performed under mild conditions, often promoted by activated molecular sieves, which can lead to high chemoselectivity and stereochemical control. uniupo.itcnr.itacs.org This approach has been successfully applied to both N-protected and unprotected cyclic sulfamidates. uniupo.itcnr.it Research has demonstrated the feasibility of this procedure for synthesizing thioether rings, including mimetics of natural lantibiotics like haloduracin (B1576486) β. uniupo.itcnr.itcnr.it The structure of the sulfamidate can influence the reaction's chemoselectivity, as competing nucleophilic groups within a peptide sequence might interfere with the desired S-alkylation. acs.org
Stereoselective and Regioselective Synthesis of this compound Isomers
Achieving stereoselective and regioselective synthesis of this compound isomers is crucial due to the existence of multiple possible diastereomers (R,R), (S,S), and meso. nih.govnih.gov Various synthetic routes have been explored to control the formation of these isomers. One approach involves the nucleophilic attack of (R) or (S)-cysteine on the (S) and (R) enantiomers of protected sulfamidates in aqueous solution. nih.gov This method has demonstrated high diastereoselectivity (>99%) for the synthesis of the three this compound diastereomers without requiring enrichment steps like recrystallization. nih.govuliege.be
Another strategy involves the use of trityl-protected β-iodoalanines in a Mitsunobu reaction. researchgate.netnih.gov This route has been shown to yield the desired this compound with complete regio- and diastereoselectivity in some cases. researchgate.net However, this method can be prone to rearrangement via an aziridine (B145994) intermediate, leading to the formation of norlanthionines, which are regioisomers of this compound. nih.govacs.orgfigshare.com
Biomimetic approaches, which mimic the enzymatic synthesis of this compound in nature, have also been investigated. eurekaselect.comucl.ac.ukpsu.edu These often involve the Michael-type addition of a cysteine residue to a dehydroalanine or dehydrobutyrine residue. ingentaconnect.comnih.govacs.orgeurekaselect.com While these reactions can show stereoselectivity, enzymatic control is typically required in biological systems to ensure the correct regioselectivity and overcome differences in reactivity between dehydroalanine and dehydrobutyrine. psu.edunih.gov Research suggests that in some cases, the substrate sequence, rather than the enzyme, can primarily determine the regioselectivity of this compound formation. nih.govnih.gov
Synthesis of Protected and Orthogonally Protected this compound Derivatives
The synthesis of protected and orthogonally protected this compound derivatives is essential for their incorporation into peptides, particularly in solid-phase peptide synthesis (SPPS). nih.govresearchgate.netnih.govcapes.gov.brresearchgate.nettudublin.ie Orthogonal protection strategies allow for the selective deprotection of specific functional groups at different stages of peptide synthesis. researchgate.netucl.ac.ukresearchgate.netnih.gov
Several methods have been developed for the synthesis of orthogonally protected lanthionines. One route involves the reaction of cysteine with an alanyl β-cation equivalent, such as activated serine derivatives under modified Mitsunobu conditions. nih.govacs.orgfigshare.comcapes.gov.br The use of catalysts like zinc tartrate has been explored to enhance the nucleophilicity of the thiol group in these reactions. nih.govacs.orgfigshare.com
Another approach utilizes the ring opening of N-protected aziridine 2-carboxylates with suitably protected diaminopropanoic acids to synthesize orthogonally protected azalanthionines, which are amine-linked analogues of this compound. tudublin.ie
Various protecting group combinations have been employed for this compound derivatives, including Alloc/allyl and Fmoc groups, as well as Teoc/TMSE. researchgate.netresearchgate.netnih.gov These protected building blocks are crucial for controlled coupling and cyclization reactions during peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides
Solid-phase peptide synthesis (SPPS) is a widely used strategy for the preparation of this compound-containing peptides, including synthetic lantibiotic analogues. nih.govacs.orgresearchgate.netucl.ac.ukresearchgate.netnih.govresearchgate.net The incorporation of this compound into peptides via SPPS typically involves the use of pre-synthesized, orthogonally protected this compound building blocks with defined stereochemistry. nih.govresearchgate.net
One strategy involves coupling the protected this compound building block to the solid support, followed by sequential coupling of other amino acids using standard SPPS procedures. nih.govacs.orgucl.ac.uk Late-stage intramolecular cyclization on the solid support can then be performed to form the thioether bridge, often initiated by selective deprotection of the groups flanking the this compound moiety. acs.orgresearchgate.netucl.ac.uknih.gov
Different solid supports, such as ChemMatrix resin, have been found to be effective for the synthesis of challenging peptides, including highly hydrophobic lanthipeptides. nih.govacs.org Orthogonal protecting group strategies, such as the use of Alloc/allyl/Fmoc or Teoc/TMSE protection, are critical for controlling the deprotection and cyclization steps on the solid phase. researchgate.netucl.ac.ukresearchgate.netnih.gov
While SPPS with pre-formed this compound building blocks is common, biomimetic approaches involving on-resin cyclization of linear peptides containing dehydroamino acids and cysteine residues have also been explored for SPPS of lanthipeptides. nih.govpsu.edu However, achieving regioselective cyclization can be a challenge in these approaches. psu.edu
The synthesis of this compound-containing peptides via SPPS has enabled the creation of various cyclic peptide analogues, including those mimicking the ring structures of natural lantibiotics like nisin. researchgate.netucl.ac.ukresearchgate.netnih.gov
Lanthionine in Peptidic Architectures: Structural Biology and Engineering
Structural Characteristics of Lanthionine (B1674491) Bridges within Peptides
Formation of Thioether Rings and Their Topologies
The formation of this compound bridges is a complex enzymatic process. It begins with the dehydration of serine or threonine residues in the precursor peptide, catalyzed by dedicated dehydratase enzymes (e.g., LanB or the dehydratase domain of LanM/L/KC). frontiersin.orgplos.orgcsu.edu.au This dehydration yields dehydroalanine (B155165) (Dha) from serine and dehydrobutyrine (Dhb) from threonine. frontiersin.orgresearchgate.net Subsequently, the thiol group of a cysteine residue undergoes a Michael-type addition to the double bond of the dehydrated amino acid. frontiersin.orgnih.gov This reaction is catalyzed by cyclase enzymes (e.g., LanC or the cyclase domain of LanM/L/KC), resulting in the formation of a stable thioether ring. frontiersin.orgnih.gov
The enzymatic cyclization is both regio- and stereoselective, ensuring the correct ring topology. frontiersin.orgnih.gov While this compound ring formation can occur spontaneously at basic pH, this typically leads to erroneous stereochemistry. frontiersin.orgnih.gov The specific enzymes involved dictate the precise linkage and the resulting stereochemistry of the this compound or methylthis compound residue. nih.govnih.gov Different classes of lanthipeptide synthetases employ distinct enzymatic machinery for these modifications. plos.orgnih.govpnas.org
Impact of this compound on Peptide Conformational Constraints and Stability
The introduction of this compound bridges imposes significant conformational constraints on the peptide chain. frontiersin.orgplos.org Unlike linear peptides that possess considerable flexibility, the cyclic structures formed by this compound bridges restrict the range of possible conformations. frontiersin.orgnih.gov This reduced conformational freedom is crucial for the biological activity of lanthipeptides, as it helps to pre-organize the peptide into a structure favorable for binding to its target. nih.gov
Furthermore, the stable thioether bond of this compound confers increased resistance to proteolytic degradation compared to disulfide bonds, which are more susceptible to reduction and scrambling. nih.govdiva-portal.org This enhanced stability contributes to the longer half-life and improved pharmacodynamic properties observed in many lanthipeptides. frontiersin.orgnih.govdiva-portal.org Studies comparing this compound-bridged peptides with their disulfide-bridged counterparts have demonstrated that while major solution conformations may be conserved, the distribution of these conformations can differ, highlighting the subtle but significant influence of the this compound bridge on peptide structure. diva-portal.orgresearchgate.net
Structural Diversity of Lanthipeptides and Lantibiotics
Lanthipeptides, including the antimicrobial subset known as lantibiotics, exhibit considerable structural diversity. frontiersin.orgacs.org This diversity arises from variations in their amino acid sequences, the number and placement of this compound and methylthis compound residues, and the resulting complex polycyclic architectures. frontiersin.orgacs.orgresearchgate.net
Variations in this compound and Methylthis compound Residues
Lanthipeptides are characterized by the presence of varying numbers of this compound (Lan) and methylthis compound (MeLan) residues. frontiersin.org this compound is formed from the linkage between a cysteine and a dehydrated serine, while methylthis compound is formed from the linkage between a cysteine and a dehydrated threonine. frontiersin.orgacs.org These residues introduce thioether bridges of different sizes and with potentially different stereochemistries. acs.org
The specific arrangement and number of these modified residues contribute significantly to the unique structural and functional properties of individual lanthipeptides. frontiersin.org For example, nisin, a well-characterized lantibiotic, contains one this compound and four methylthis compound residues, forming five distinct thioether rings. wikipedia.orgresearchgate.net The position and type of dehydrated amino acid (Dha or Dhb) and the cysteine involved in the cyclization determine whether a this compound or methylthis compound bridge is formed. frontiersin.orgacs.org
Overlapping this compound Bridges and Polycyclic Architectures
A key feature contributing to the structural complexity of many lanthipeptides is the presence of overlapping this compound bridges. pnas.orggoogle.com This occurs when a single amino acid residue, often a cysteine or a dehydrated residue, is part of two different thioether rings. google.com This creates intricate polycyclic architectures that further constrain the peptide's conformation and enhance its stability. google.com
The topology of these overlapping rings can vary, leading to diverse three-dimensional structures. frontiersin.org Examples of lanthipeptides with overlapping bridges include those with labionin structures, which involve two steps of Michael addition reactions to form a thioether ring and a carbocyclic ring. frontiersin.org The specific sequence of the precursor peptide and the action of the modifying enzymes determine the pattern of these overlapping bridges and the resulting polycyclic structure. researchgate.netpnas.org
Engineering this compound-Containing Peptides for Modified Structures
The enzymatic machinery responsible for this compound formation has become a valuable tool for engineering peptides with modified structures and enhanced properties. plos.orgnih.govnih.gov By utilizing the lanthipeptide biosynthetic enzymes, researchers can introduce this compound or methylthis compound bridges into non-lanthipeptide sequences or alter the bridging patterns in existing lanthipeptides. nih.govnih.govacs.org
This "lantibiotic engineering" allows for the creation of peptides with increased proteolytic stability, altered conformational landscapes, and potentially improved or novel biological activities. nih.govnih.gov Strategies include fusing target peptides to lanthipeptide leader sequences to enable recognition by the modification enzymes, and modifying the core peptide sequence to direct the formation of desired this compound bridges. nih.govacs.org In silico analysis and experimental approaches have been used to define rules for the rational design of peptides that can be modified by lanthipeptide enzymes, facilitating the creation of novel this compound-containing peptides with tailored structures and functions. acs.orgpsu.edu This engineering approach holds significant potential for the development of new therapeutic agents and biomaterials. plos.orgnih.govontosight.ai
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 256406 wikipedia.org, 98504 cenmed.comuni.lu |
| Methylthis compound | 191096 nih.gov, 87076994 nih.gov |
| Dehydroalanine (Dha) | 164736 frontiersin.org |
| Dehydrobutyrine (Dhb) | 164737 frontiersin.org |
| Cysteine | 578 frontiersin.org |
| Serine | 595 frontiersin.org |
| Threonine | 630 frontiersin.org |
| Lanthipeptide Example | Number of Lan Bridges | Number of MeLan Bridges | Overlapping Bridges | Source Organism |
| Nisin | 1 | 4 | Yes | Lactococcus lactis |
| Mersacidin | - | - | Yes | Bacillus species |
| Lacticin 3147 | - | - | Yes | Lactococcus lactis |
Rational Design for Novel Lanthipeptide Architectures
The unique structural features conferred by this compound bridges make lanthipeptides attractive scaffolds for the rational design and engineering of novel peptides with enhanced or altered properties. Lanthipeptides are ribosomally synthesized and undergo post-translational modifications (PTMs), including the formation of this compound and methylthis compound rings. oup.com This ribosomal synthesis and enzymatic modification offer a versatile platform for generating diverse peptide structures. oup.com
The biosynthesis of lanthipeptides involves precursor peptides containing an N-terminal leader peptide and a modifiable core peptide. nih.gov The leader peptide is crucial for guiding the interaction with modification enzymes, such as dehydratases and cyclases, which introduce the this compound and methylthis compound rings. nih.gov Dehydratases act on serine and threonine residues in the core peptide, converting them to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. oup.com Subsequently, cyclases catalyze the Michael-type addition of cysteine residues to these dehydroamino acids, forming the characteristic thioether linkages of this compound and methylthis compound. oup.com This enzymatic cyclization is typically stereospecific and regiospecific, leading to defined ring structures and patterns within the peptide. nih.gov
Rational design strategies leverage this biosynthetic machinery to create novel lanthipeptide architectures. One approach involves engineering the precursor peptide sequence to introduce this compound rings at specific positions, thereby controlling the conformational constraints and potentially influencing the peptide's interaction with target molecules. nih.gov For instance, this compound-constrained peptides have been explored as agonists for G protein-coupled receptors (GPCRs), where the imposed conformational rigidity can enhance receptor specificity and lead to biased activity. nih.gov A this compound-containing somatostatin (B550006) analog, for example, showed altered binding affinity compared to native somatostatin and sandostatin for different somatostatin receptor subtypes. nih.gov
Engineering efforts also focus on manipulating the lanthipeptide synthetases, the enzymes responsible for dehydration and cyclization. While defining strict rules for the substrate specificity of these enzymes has been challenging, progress has been made in identifying practical guidelines for designing peptides amenable to modification. nih.gov The modularity of lanthipeptide modification enzymes allows for their potential combination in biosynthetic assembly lines to generate libraries of lanthipeptides with diversified structures and activities. nih.gov
Furthermore, the discovery of novel this compound synthetases, such as the LanL family found in Streptomyces venezuelae, expands the enzymatic toolkit available for lanthipeptide engineering and provides insights into the evolutionary pathways of these cyclic peptides. plos.org These enzymes contain distinct domains, including lyase, kinase, and cyclase domains, contributing to the complex process of this compound formation. plos.org
Chemical synthesis also plays a role in the rational design of lanthipeptides, particularly for generating simpler lead peptides or incorporating specific modifications. nih.gov Methods involving solid-phase peptide synthesis (SPPS) and the use of orthogonally protected this compound and methylthis compound derivatives have been developed to synthesize lanthipeptide analogs. researchgate.net, nih.gov These synthetic approaches allow for the precise placement of this compound bridges and the introduction of non-natural amino acids or other moieties. researchgate.net
The rational design of lanthipeptide architectures holds promise for developing peptides with improved stability, solubility, and targeted biological activities, including novel antimicrobials and therapeutics. oup.com, ucl.ac.uk
Introduction of Exogenous Moieties into Peptides via this compound Chemistry
This compound chemistry provides valuable avenues for introducing exogenous moieties into peptides, enabling the creation of peptide conjugates with enhanced functionalities or novel properties. This strategy leverages the unique reactivity of the residues involved in this compound formation, particularly cysteine and dehydroamino acids (dehydroalanine and dehydrobutyrine).
One approach involves the chemical modification of cysteine residues within a peptide sequence, followed by or coupled with the formation of a thioether linkage to a dehydroamino acid or a synthetic equivalent. Solid-phase S-alkylation procedures have been developed to introduce chemical modifications onto the sulfhydryl group of cysteine residues on a peptidyl resin. researchgate.net These methods can be promoted by reagents such as activated molecular sieves and allow for the introduction of various molecular diversities onto the peptide. researchgate.net, uniupo.it
Alternatively, the dehydroamino acid residues, formed by the dehydration of serine or threonine, present an electrophilic center that can undergo Michael-type addition reactions with nucleophiles. While the enzymatic cyclization with cysteine thiols is the natural pathway for this compound formation, synthetic strategies can utilize this reactivity to introduce other molecules containing nucleophilic groups.
The introduction of exogenous moieties can be achieved through both chemical synthesis and engineered biosynthesis. In chemical synthesis, orthogonally protected this compound or methylthis compound derivatives can be incorporated during solid-phase peptide synthesis, allowing for subsequent modification at specific sites. researchgate.net This enables the precise attachment of probes, labels, or other functional molecules to the this compound bridge or adjacent residues.
Engineered biosynthesis offers another powerful route for introducing exogenous moieties. By manipulating the lanthipeptide biosynthetic machinery, it may be possible to incorporate modified amino acids or utilize enzymes with altered substrate specificities to attach non-proteinogenic structures. While the primary function of the biosynthetic enzymes is to form this compound and methylthis compound rings, ongoing research explores the promiscuity of these enzymes and the potential to engineer them to accept alternative substrates or catalyze different reactions. nih.gov
The introduction of exogenous moieties via this compound chemistry can lead to the development of peptidomimetics, peptide-based probes, or conjugates with improved pharmacokinetic properties, enhanced targeting capabilities, or novel biological activities. For example, replacing the sulfur in this compound with a methylene (B1212753) unit to create diaminopimelate analogs has been explored to improve the oxidative stability of lantibiotics while retaining biological activity. researchgate.net
Lanthionine in Biological Systems: Metabolic Pathways and Protein Interactions
Occurrence and Formation of Free Lanthionine (B1674491) in Biological Tissues
Free this compound is a naturally occurring compound found in mammalian tissues, including the brain, where it exists at appreciable concentrations. mdpi.comnih.gov Its formation in mammals is thought to occur, at least in part, through the activity of enzymes involved in the transsulfuration pathway. mdpi.comnih.gov While the precise extent of free this compound occurrence across all mammalian tissues is still being elucidated, its presence in the brain and its potential metabolic transformations highlight its biological relevance. mdpi.comnih.gov
This compound as an Alternative Product of the Transsulfuration Pathway
The transsulfuration pathway is a crucial metabolic route primarily responsible for the synthesis of cysteine from homocysteine. mdpi.comnih.gov This pathway involves two key enzymes: cystathionine-β-synthase (CβS) and cystathionine-γ-lyase (CSE). mdpi.comnih.gov While the classic function of this pathway is the sequential conversion of homocysteine and serine to cystathionine (B15957), and then to cysteine, alternative reactions catalyzed by these enzymes can lead to the formation of this compound. mdpi.comnih.govnih.gov This positions this compound as an alternative product of the transsulfuration pathway. mdpi.comnih.gov
Role of Cystathionine-β-Synthase (CβS) in this compound Formation
Cystathionine-β-synthase (CβS) is a key enzyme in the transsulfuration pathway. nih.govuniprot.org While its primary role is the condensation of homocysteine and serine to form cystathionine, CβS can also catalyze alternative reactions that result in this compound formation. mdpi.comnih.govnih.gov One such reaction involves the condensation of two molecules of cysteine, yielding this compound and hydrogen sulfide (B99878) (H₂S). ebi.ac.ukmdpi.com Another proposed mechanism involves the condensation of cysteine and serine, producing this compound and water. nih.gov The ability of CβS to catalyze these alternative reactions underscores its versatility and its contribution to the pool of free this compound in biological systems. mdpi.comnih.gov
Role of Cystathionine-γ-Lyase (CSE) in this compound Formation
Cystathionine-γ-lyase (CSE), also known as cystathionase, is the second enzyme in the classic transsulfuration pathway, responsible for cleaving cystathionine into cysteine, α-ketobutyrate, and ammonia. mdpi.comnih.govuniprot.org However, CSE also exhibits catalytic promiscuity and can contribute to this compound biosynthesis. mdpi.comnih.gov Similar to CβS, CSE can catalyze the condensation of two cysteine molecules to form this compound and H₂S. mdpi.comuniprot.orgmybiosource.comuniprot.orgresearchgate.net While the relative contributions of CβS and CSE to this compound formation can vary depending on substrate availability and cellular context, both enzymes are recognized to play a role in generating this thioether amino acid. mdpi.comresearchgate.netresearchgate.net
This compound Ketimine Metabolism
This compound can undergo further metabolic transformations, particularly in the brain, leading to the formation of this compound ketimine (LK). mdpi.comnih.gov LK is an unusual cyclic thioether that has garnered interest due to its potential biological activities. mdpi.comnih.govebi.ac.uk
Enzymatic Conversion of this compound to this compound Ketimine (LK)
The conversion of this compound to this compound ketimine (LK) is primarily mediated by transamination reactions. mdpi.comebi.ac.ukgoogle.com Enzymes such as glutamine transaminase K (GTK), also known as kynurenine (B1673888) aminotransferase-1 (KAT-1), are implicated in this process. google.comtandfonline.comnih.gov This enzymatic conversion involves the transamination of this compound with an α-keto acid substrate, yielding an intermediate that subsequently undergoes cyclization to form LK. google.comtandfonline.comnih.gov This metabolic step represents a significant fate for free this compound in certain tissues, particularly the brain. mdpi.comnih.gov
Interaction of this compound Ketimine with Brain Proteins (e.g., LANCL1)
This compound ketimine (LK) has been shown to interact with specific proteins in the brain, suggesting potential functional roles. mdpi.comjneurosci.orgnih.govnih.gov Affinity proteomics studies have identified several brain proteins that bind to LK, including collapsin response mediator protein-2 (CRMP2), syntaxin-binding protein-1 (STXBP1), and this compound synthetase-like protein-1 (LanCL1). mdpi.comjneurosci.orgnih.govnih.govjneurosci.org
The interaction between LK and LanCL1 is particularly notable, given the protein's name. mdpi.comjneurosci.orgnih.gov LanCL1 is a mammalian homolog of prokaryotic this compound cyclase (LanC), although a direct catalytic role for LanCL1 in this compound or LK synthesis in mammals has not been definitively proven. nih.govjneurosci.orgnih.govoup.com However, the binding of LK to LanCL1, a protein known to also bind glutathione (B108866), suggests a potential functional relationship and possible involvement in redox homeostasis or signaling pathways within the brain. mdpi.commdpi.comnih.govnih.govjneurosci.orgoup.com Research indicates that LanCL1 can bind to and inhibit CβS, and this interaction can be affected by oxidative stress. mdpi.comnih.govsemanticscholar.org The binding of LK to LanCL1 raises the possibility of complex regulatory interactions within this metabolic and protein network. oup.com
The interaction of LK with other brain proteins like CRMP2 also suggests potential roles in neuronal processes such as neurite outgrowth and protein trafficking. mdpi.comnih.govnih.govjneurosci.orgwikipedia.orgoup.com Studies have shown that LK can influence the interaction of CRMP2 with its binding partners, such as β-tubulin and neurofibromin-1. nih.govnih.govjneurosci.org These findings collectively indicate that LK is not merely a metabolic waste product but may have specific interactions with key brain proteins, influencing various cellular functions. mdpi.comnih.govnih.gov
Eukaryotic this compound Cyclase-Like Proteins (LanCL1 and LanCL2)
Eukaryotic this compound Cyclase-Like proteins, specifically LanCL1 and LanCL2, are members of a protein family that shares sequence homology with bacterial this compound synthetase components C (LanC) embl-heidelberg.demdpi.comnih.govgoogle.commdpi.com. In bacteria, LanC enzymes are involved in the biosynthesis of lantibiotics, which are peptide-derived antimicrobial compounds characterized by the presence of this compound rings formed by the cyclization of cysteine residues with dehydrated serine or threonine residues embl-heidelberg.demdpi.comwikipedia.orgfrontiersin.orgresearchgate.netresearchgate.net. This process in bacteria typically involves a separate dehydratase enzyme that acts before the LanC-catalyzed cyclization mdpi.com.
Despite their homology to bacterial LanC, mammalian LanCL1 and LanCL2 are not currently reported to possess this compound synthesis activity mdpi.comresearchgate.netnih.gov. Studies, including those using triple knockout mice lacking LanCL1, LanCL2, and LanCL3, have concluded that these mammalian proteins are not involved in the synthesis of this compound or its downstream metabolite, this compound ketimine researchgate.netnih.gov.
The precise cellular functions of LanCL1 and LanCL2 are still under investigation, but research has associated them with several important physiological processes. Both proteins are found in high quantities in the brain and testes, suggesting potential roles in the immune surveillance of these organs embl-heidelberg.deebi.ac.uk. LanCL1 has been demonstrated to function as a glutathione transferase and binds strongly to both glutathione (GSH) and glutathione disulfide (GSSG) embl-heidelberg.demdpi.com. This interaction with glutathione suggests a potential role in antioxidant responses, as knockout animals show accumulation of oxidative damage with age nih.gov.
LanCL2 has been identified as a receptor for abscisic acid (ABA), a plant hormone that also functions as a regulator in mammals, influencing signal transduction and insulin (B600854) sensitization nih.govmdpi.comnih.govnimml.orgresearchgate.net. LanCL2 is involved in the ABA signaling pathway, acting downstream to mediate ABA-specific effects in various cell types, including immune and insulinoma cells nih.govgoogle.commdpi.com. It has also been shown to play a role in adipogenic differentiation and is involved in facilitating optimal phosphorylation of Akt by mTORC2 through direct interaction nih.govgoogle.com.
While their enzymatic role in this compound formation in eukaryotes remains unconfirmed, the structural similarity of LanCL proteins to bacterial LanC, particularly the presence of a zinc-binding domain, is notable mdpi.com. In bacterial LanC, this domain serves as the catalytic pocket mdpi.com.
Table 1: Characteristics of Eukaryotic LanCL1 and LanCL2 Proteins
| Feature | LanCL1 | LanCL2 |
| Homology to | Bacterial LanC | Bacterial LanC |
| Confirmed Enzymatic Activity | Glutathione transferase embl-heidelberg.de | None reported as this compound cyclase mdpi.comnih.gov |
| Binding Partners | Glutathione (GSH, GSSG), Abscisic Acid (ABA) embl-heidelberg.demdpi.commdpi.comnih.gov | Abscisic Acid (ABA), Akt, mTORC2 nih.govgoogle.commdpi.comnimml.org |
| High Expression Sites | Brain, Testes, Cerebellum neurons, Liver hepatocytes, Cardiac myocytes embl-heidelberg.denih.govgoogle.commdpi.comebi.ac.uk | Brain, Testes, Immune cells, Heart, Placenta, Lung, Liver, Pancreas, Prostate, Skeletal muscles embl-heidelberg.denih.govgoogle.commdpi.comebi.ac.uk |
| Associated Processes | Antioxidant responses, Signal transduction, Insulin sensitization, Immune surveillance embl-heidelberg.demdpi.comnih.govmdpi.comnih.govebi.ac.uknimml.org | Signal transduction, Insulin sensitization, Abscisic acid signaling, Adipogenic differentiation, Immune surveillance nih.govgoogle.commdpi.comebi.ac.uknimml.org |
This compound in Bacterial Cell Wall Peptidoglycan
This compound is a component found in the peptidoglycan layer of the cell wall in certain bacterial species portlandpress.comsci-hub.seumh.esebi.ac.uk. Peptidoglycan is a crucial structural polymer that provides shape and rigidity to bacterial cells and protects them from osmotic lysis nih.govfrontiersin.org. It consists of glycan chains cross-linked by short peptides nih.govfrontiersin.orgoup.com.
In the peptide side chain of peptidoglycan, the third amino acid position is typically occupied by meso-diaminopimelic acid (mDAP) in Gram-negative bacteria and some Gram-positive bacteria, or by lysine (B10760008) in the majority of Gram-positive bacteria portlandpress.comnih.govfrontiersin.org. However, variations exist, and this compound has been identified at this third position in the peptide moiety of peptidoglycan in certain bacterial strains portlandpress.comsci-hub.seumh.es. Meso-lanthionine (B1218204), specifically, is a key constituent of bacterial peptidoglycan types A51 and A3δ and has been found in species such as Fusobacterium hwasookii ebi.ac.uk.
Experimental studies have demonstrated the potential for this compound to be incorporated into bacterial peptidoglycan. In Escherichia coli strains auxotrophic for mDAP, growth in the presence of exogenous this compound can lead to the replacement of mDAP by this compound in the peptidoglycan structure oup.comasm.orgnih.gov. Analysis of peptidoglycan precursors and sacculi from E. coli grown with this compound showed that meso-lanthionine was predominantly incorporated, replacing mDAP at the same position asm.orgnih.gov. The MurE synthetase, an enzyme involved in adding the diamino acid to the peptidoglycan precursor, was shown to accept meso-lanthionine as a substrate in vitro, albeit with higher Km values compared to mDAP asm.orgnih.gov.
The presence of this compound in bacterial peptidoglycan can have implications for host-pathogen interactions. Meso-lanthionine, similar to mDAP, can be recognized by the intracellular innate immune receptor NOD1 (Nucleotide-binding Oligomerization Domain 1) in human epithelial cells ebi.ac.uknih.gov. This recognition suggests that this compound-containing peptidoglycans can trigger immune responses nih.gov.
Furthermore, this compound is a defining feature of lantibiotics, a class of antimicrobial peptides produced by bacteria wikipedia.orgresearchgate.net. Lantibiotics, such as nisin and subtilin, exert their antimicrobial activity, in part, by targeting key components of bacterial cell wall synthesis, such as lipid II, a precursor of peptidoglycan wikipedia.orgfrontiersin.orgasm.orgportlandpress.com. The this compound rings within lantibiotics contribute to their stable structure and biological activity frontiersin.orgresearchgate.net.
Table 2: this compound in Bacterial Peptidoglycan
| Aspect | Details |
| Location in Peptidoglycan | Third amino acid position of the peptide side chain portlandpress.comsci-hub.seumh.esebi.ac.uk |
| Typical Amino Acid Replaced | Meso-diaminopimelic acid (mDAP) or Lysine portlandpress.comnih.govfrontiersin.org |
| Specific Isomer | Primarily meso-lanthionine ebi.ac.ukasm.orgnih.gov |
| Found in Species like | Certain Fusobacterium species and others with A51 or A3δ peptidoglycan types ebi.ac.uk |
| Experimental Incorporation | Observed in Escherichia coli auxotrophs grown with exogenous this compound oup.comasm.orgnih.gov |
| Immune Recognition | Recognized by human innate immune receptor NOD1 ebi.ac.uknih.gov |
| Related Compounds | Lantibiotics (contain this compound rings and target peptidoglycan synthesis precursors) wikipedia.orgfrontiersin.orgresearchgate.netasm.orgportlandpress.com |
Advanced Analytical and Characterization Methodologies for Lanthionine
Chromatographic Separation and Detection of Lanthionine (B1674491)
Chromatographic methods are widely used for separating this compound from other amino acids and for purifying lanthipeptides. These techniques exploit differences in chemical properties to achieve separation.
Column Chromatography for Diastereoisomer Separation
Column chromatography, particularly using ion-exchange resins, has been employed for the separation of this compound diastereoisomers (L-L, D-D, and meso) from each other and from other amino acids in complex mixtures like protein hydrolysates. journals.co.zapsu.edu Early methods involved column chromatography on sulphonated polystyrene resin, followed by colorimetric determination using ninhydrin (B49086) reagent. journals.co.za The separate determination of individual diastereoisomers is important due to differences in their colorimetric constants. journals.co.zapsu.edu Adjusting the pH of the eluting buffer can achieve complete separation of this compound from other amino acids. journals.co.za
High-Performance Liquid Chromatography (HPLC) for Lanthipeptide Purification
HPLC is a crucial technique for the purification of lanthipeptides containing this compound. acs.orgrsc.orgnih.govtandfonline.comnih.gov Various HPLC methods, often reversed-phase HPLC (RP-HPLC), are utilized with different column types (e.g., C4, C5, C18) and gradient conditions involving mobile phases like water and acetonitrile (B52724), typically with acidic additives such as trifluoroacetic acid (TFA) or formic acid. acs.orgrsc.orgnih.govtandfonline.com
Examples of HPLC purification parameters for lanthipeptides:
Purification of mCylLL used an Agilent preparative HPLC with a Phenomenex Luna C5 column (5 μm, 250 × 10 mm2) and a gradient of acetonitrile in water with 0.1% TFA. acs.orgnih.gov
Nisin purification also utilized preparative HPLC with a Phenomenex Luna C5 column (10 μm, 250 × 10 mm2) and a similar gradient system. acs.orgnih.gov
Analytical HPLC for mCoiA1 employed a Vydac C18 column (5 μm, 250 mm) and a gradient of acetonitrile in water with 0.1% TFA. acs.orgnih.gov
Purification of the mature lanthipeptide amyA3 from Bacillus amyloliquefaciens was achieved by HPLC using a mobile phase of ultrapure water with 0.1% TFA and HPLC-grade acetonitrile with 0.1% TFA, with a specific elution gradient. tandfonline.com
These methods demonstrate the versatility of HPLC in isolating lanthipeptides with varying properties.
Mass Spectrometry in this compound Research
Mass spectrometry (MS) plays a vital role in the identification, structural characterization, and stereochemical analysis of this compound and lanthipeptides. acs.orgacs.orgnih.govnih.govresearchgate.netresearchgate.netnih.govkuleuven.benih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique commonly coupled with liquid chromatography (LC-ESI-MS) for the analysis of this compound and lanthipeptides. acs.orgresearchgate.netkuleuven.benih.gov This technique is useful for determining the molecular weight of intact lanthipeptides and for analyzing peptide fragments to confirm the presence and location of this compound residues. acs.orgresearchgate.net Tandem MS (MS/MS) in conjunction with ESI allows for fragmentation analysis, providing structural information about the this compound-containing peptides. acs.orgresearchgate.netkuleuven.benih.gov For instance, LC-ESI-MS/MS with higher-energy collisional dissociation (HCD) has been used to identify this compound and other modified amino acids in heat-treated proteins. kuleuven.benih.gov Multiple reaction monitoring (MRM) using LC-MS/MS with a triple quadrupole mass spectrometer has been developed for the quantitative determination of this compound in biological samples and food products. researchgate.netnih.govnih.gov
Gas Chromatography/Mass Spectrometry (GC/MS) for Stereochemistry
GC/MS is a powerful technique for determining the stereochemistry of this compound and methylthis compound residues. acs.orgnih.govexlibrisgroup.comresearchgate.netnih.gov This method typically involves the hydrolysis of the lanthipeptide, followed by derivatization of the resulting amino acids to make them volatile for GC analysis. acs.orgnih.gov Chiral stationary phases are used in the GC column to separate the different stereoisomers of derivatized this compound (e.g., DL- and LL-lanthionine). acs.orgnih.govresearchgate.netnih.gov By comparing the retention times with those of synthetic stereochemical standards, the absolute stereochemistry of the this compound residues can be determined. acs.orgacs.orgnih.gov Common derivatization procedures involve converting the amino acids to their n-butyl esters of N(O)-trifluoroacetyl derivatives or forming volatile pentafluoropropionamides after hydrolysis and esterification. acs.orgnih.gov Advanced Marfey's analysis coupled with LC-MS detection is another method for determining lanthipeptide stereochemistry, offering a lower detection limit compared to some GC-MS methods. acs.orgresearchgate.net
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is frequently used for the rapid analysis of peptides and proteins, including lanthipeptides. nih.govnih.govbiorxiv.orgacs.orgresearchgate.netrsc.org It is particularly useful for determining the molecular mass of intact lanthipeptides and monitoring post-translational modifications such as dehydration and cyclization, which lead to this compound formation. nih.govnih.govacs.orgrsc.org MALDI-TOF MS can be used to assess the efficiency of enzymatic modification reactions and to analyze purified lanthipeptide products. nih.govnih.govacs.orgrsc.org Tandem MS capabilities with MALDI-TOF (e.g., LIFT fragmentation) can provide sequence information and help confirm the presence and location of this compound rings within the peptide structure. biorxiv.org
Here is a summary of some analytical techniques and their applications:
| Technique | Application | References |
| Column Chromatography (Ion-Exchange) | Separation of this compound diastereoisomers and from other amino acids | journals.co.zapsu.edu |
| HPLC (RP-HPLC) | Purification of lanthipeptides | acs.orgrsc.orgnih.govtandfonline.comnih.gov |
| LC-ESI-MS/MS | Identification, structural analysis, and quantification of this compound and lanthipeptides | acs.orgresearchgate.netresearchgate.netnih.govkuleuven.benih.gov |
| GC/MS (Chiral Stationary Phase) | Determination of this compound stereochemistry | acs.orgnih.govexlibrisgroup.comresearchgate.netnih.gov |
| MALDI-TOF MS | Molecular weight determination, monitoring modifications, peptide analysis | nih.govnih.govbiorxiv.orgacs.orgresearchgate.netrsc.org |
These advanced analytical methods are essential for the comprehensive study of this compound and its role in lanthipeptides, facilitating research into their biosynthesis, structure-activity relationships, and potential applications.
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) is a powerful technique widely used for the analysis of this compound and methylthis compound, especially in complex mixtures like peptide hydrolysates. This method combines the separation capabilities of liquid chromatography with the sensitive detection and mass identification provided by mass spectrometry.
LC-MS is particularly valuable for analyzing derivatized this compound and methylthis compound, such as those prepared using Marfey's reagents. acs.orgnih.gov The chromatographic separation allows for the resolution of different stereoisomers, while mass spectrometry provides information about their mass-to-charge ratio ([M-H]-, [M+H]+, etc.), enabling their identification and quantification. uni.lubiorxiv.org
Studies have utilized LC-MS for monitoring the formation of this compound rings in engineered peptides and for analyzing the amino acid composition of lanthipeptides after hydrolysis. researchgate.net An Agilent 6545 LC/Q-TOF instrument with a Kinetex F5 Core–Shell HPLC column has been employed for analyzing reactions of this compound and methylthis compound with derivatization reagents like L-FDLA and D-FDLA. acs.orgbiorxiv.org Typical LC parameters include a flow rate of 0.40 mL/min and mobile phases consisting of water with formic acid and acetonitrile. acs.orgbiorxiv.org Mass spectrometry is often performed in negative ion polarity mode with a dual AJS ESI source. acs.orgbiorxiv.org
LC-MS offers a lower detection limit compared to some traditional methods, requiring as little as 0.05 mg of peptide sample to characterize the stereochemistry of multiple (methyl)lanthionines. acs.orgnih.govresearchgate.net This makes it a facile and efficient method for lanthipeptide stereochemistry determination. acs.orgfigshare.com
Stereochemical Determination of this compound and Methylthis compound
The stereochemical determination of this compound and methylthis compound is critical due to the varying configurations found in natural products like lanthipeptides. nih.govacs.org this compound can exist as two stereoisomers: (2S,6R) and (2R,6R), often referred to as dl- and ll-Lan, respectively. acs.orgnih.govnih.gov Methylthis compound has multiple theoretical diastereomers, with five having been detected in characterized lanthipeptides, including (2S,3S,6R), (2R,3R,6R), and (2S,3R,6R), referred to as dl-, ll-, and d-allo-l-MeLan. acs.orgacs.org
Traditional methods for stereochemical analysis have involved gas chromatography-mass spectrometry (GC-MS) with a chiral stationary phase after hydrolysis and derivatization of the amino acids. acs.orgnih.govnih.gov However, these methods can require larger amounts of material and specialized equipment. acs.orgnih.gov
More recent approaches focus on liquid chromatography coupled with mass spectrometry (LC-MS) following derivatization with chiral reagents, offering improved sensitivity and accessibility. acs.orgnih.govresearchgate.net
Advanced Marfey's analysis is a prominent method for determining the stereochemistry of amino acids, including this compound and methylthis compound. acs.orgresearchgate.net This technique involves hydrolyzing the peptide sample and then derivatizing the amino groups with a chiral reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) or 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA). nih.govacs.orgbiorxiv.org The resulting diastereomers are then separated and detected, typically by LC-MS. nih.govacs.org
L-FDLA has shown advantages over standard L-FDAA for the analysis of this compound and methylthis compound due to increased steric effects that can lead to better separation of diastereomers. acs.orgbiorxiv.org For instance, L-FDLA successfully produced well-separated peaks for dl- and ll-Lanthionine-FDLA adducts, which was not fully achieved with L-FDAA. acs.orgbiorxiv.org This improved separation allows for more reliable qualitative and quantitative analysis of (methyl)this compound stereoisomers. acs.orgbiorxiv.org
Given that this compound and methylthis compound are bis-amino acids with two amino groups, bis-derivatization occurs, which can sometimes lead to challenges like peak overlap in extracted ion chromatography (EIC) when using reagents like L-FDAA. acs.orgbiorxiv.org However, advanced Marfey's analysis with L-FDLA has been shown to effectively distinguish the known stereoisomers of (methyl)this compound. acs.org
Accurate stereochemical determination relies heavily on the availability of well-characterized stereoisomer standards for comparison. Methods have been developed to readily access standards of the different this compound and methylthis compound stereoisomers found in lanthipeptides. acs.orgnih.govbiorxiv.org
One approach involves the biochemical production of peptides containing specific this compound or methylthis compound stereoisomers using engineered expression systems in organisms like Escherichia coli. acs.orgnih.gov For example, expressing modified precursor peptides such as mCylLL can yield this compound standards, while mCoiA1 expression can provide methylthis compound standards. acs.orgnih.gov
Purification of these biosynthesized standards is typically achieved through techniques like immobilized metal affinity chromatography (IMAC) followed by preparative HPLC using columns such as a Phenomenex Luna C5 column for this compound or a Vydac C18 column for methylthis compound. acs.orgnih.gov Analytical HPLC can be used to further ensure purity. nih.gov
Synthetic routes also exist for preparing this compound stereoisomers, often involving reactions like the Michael addition of cysteine to dehydroalanine (B155165) or ring opening of serine β-lactone derivatives. chemeurope.com These synthetic standards, along with biosynthetically prepared ones, are crucial for establishing the elution order of derivatized stereoisomers in techniques like advanced Marfey's analysis coupled with LC-MS. acs.orgbiorxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for the structural elucidation of this compound-containing peptides and for confirming the formation of the this compound thioether bridge. acs.orguniupo.it Both 1D and 2D NMR experiments, such as TOCSY and ROESY, are employed to assign resonances and determine spatial connectivities within the molecule. acs.orguniupo.it
For this compound residues, characteristic intraresidue ROE cross-peaks between specific protons (e.g., Lan Hα and Hδ1/Hδ2, and between Hε and Hβ1/Hβ2) serve as unambiguous evidence for the formation of the this compound linkage. acs.orguniupo.it These cross-peaks indicate short distances between the protons across the thioether bridge. uniupo.it
NMR spectroscopy can be used to assess the alkylation site during the synthesis of this compound-containing peptides and to confirm the successful cyclization. acs.orguniupo.it Full resonance assignment through iterative analysis of 2D NMR spectra is a key step in characterizing the structure of these peptides. uniupo.it While proton NMR spectra can provide information about the this compound structure, 2D techniques are essential for detailed assignment and confirmation of the thioether linkage. acs.orgacs.orgmimedb.org
Research Frontiers and Future Directions in Lanthionine Chemistry and Biology
Discovery of Novel Lanthionine (B1674491) Biosynthetic Pathways and Enzymes
Significant progress has been made in identifying and characterizing the enzymatic machinery responsible for this compound biosynthesis. Historically, two main pathways were described, involving either separate dehydration (LanB) and cyclization (LanC) enzymes (Class I) or a single bifunctional enzyme (LanM) containing both dehydratase and cyclase domains (Class II) frontiersin.orgpnas.org.
More recently, novel classes of this compound synthetases have been discovered, revealing additional mechanistic and evolutionary insights. A third biosynthetic route involves a new family of this compound synthetases termed LanL (Class IV), initially identified in Streptomyces venezuelae plos.orgnih.gov. These enzymes are characterized by a three-domain architecture comprising a kinase domain, a phosphoSer/Thr lyase domain, and a cyclase domain plos.orgnih.gov. The LanL enzymes install dehydroamino acids via phosphorylation of serine or threonine residues by the kinase domain, followed by elimination of the phosphate (B84403) by the lyase domain plos.orgnih.gov. The cyclase domain then catalyzes the addition of cysteine thiols to the dehydroamino acids to form the thioether rings nih.gov. The genes encoding LanL proteins are widespread in nature, indicating this pathway is not limited to Gram-positive bacteria as previously thought plos.orgnih.gov.
Another class of lanthipeptide synthetase, LanKC (Class III), has also been identified, displaying a three-domain organization similar to LanL but with a cyclase domain that does not appear to be zinc-dependent, unlike the cyclase domains in Class I, II, and IV enzymes frontiersin.org. Research continues to uncover the mechanisms and structures of these diverse this compound-introducing enzymes acs.orgfrontiersin.org.
Development of Tailor-Made this compound-Introducing Enzymes
The growing understanding of this compound biosynthetic enzymes is paving the way for engineering tailor-made enzymes with altered substrate specificities and catalytic properties. This "lantibiotic engineering" holds potential for introducing this compound and other unusual amino acids into desired peptides, thereby modifying their biological and physicochemical characteristics, such as activity and stability researchgate.netnih.gov.
Biosynthesis of this compound-constrained peptides can be achieved by exploiting engineered bacteria containing this compound-introducing enzymes nih.govresearchgate.net. The presence of an N-terminal leader peptide on a precursor peptide facilitates interaction with these modification enzymes nih.govresearchgate.net. Studies have investigated the substrate specificity of this compound-introducing enzymes, revealing that flanking residues around serine and threonine can influence dehydration efficiency by enzymes like NisB nih.gov.
High-throughput screening methods for mutants of enzymes like NisB with adapted substrate specificity have been demonstrated, opening avenues for obtaining many tailor-made modification enzymes nih.govresearchgate.net. For instance, the single bifunctional enzyme ProcM naturally introduces this compound rings into a variety of substrate peptides, highlighting the potential for enzymes with broad substrate ranges in the design and synthesis of this compound-containing peptides nih.govresearchgate.net. Engineered enzymes are being explored for introducing macrocyclic structures into peptides, including those mimicking nonribosomal peptides acs.org.
Exploration of New this compound-Related Natural Products from Genome Mining
Genome mining has become a powerful strategy for discovering new lanthipeptides and other this compound-related natural products frontiersin.orgacs.orgnih.govrsc.org. This approach involves searching through bacterial and archaeal genome databases to identify biosynthetic gene clusters (BGCs) that are predicted to encode lanthipeptide production or other this compound-modifying enzymes acs.orgnih.govrsc.orgresearchgate.net.
Computational tools and bioinformatic analyses allow researchers to identify candidate BGCs based on the presence of genes encoding known or putative this compound synthetases and associated proteins nih.govrsc.orgresearchgate.net. Following in silico prediction, these gene clusters can be expressed heterologously in amenable host organisms like Escherichia coli to produce and characterize the encoded natural products acs.orgresearchgate.net.
Genome mining efforts have led to the discovery of numerous new lanthipeptides. Examples include haloduracin (B1576486) and lichenicidin, identified by mining for LanM synthetases, and venezuelin, predicted from the genome sequence of S. venezuelae and produced in vitro using the novel LanL synthetase nih.gov. More recent studies have uncovered new lanthipeptides like nocardiopeptins A1-A3 from Nocardiopsis alba through genome mining and heterologous expression acs.orgnih.gov. These nocardiopeptins exhibit unprecedented bridging patterns, including labionin located within this compound, demonstrating the structural diversity being revealed through this approach acs.orgnih.gov.
Genome mining also reveals that lanthipeptide-like BGCs and this compound synthetases are more diverse and widespread than previously understood, occurring in various bacterial phyla and even archaea pnas.orgresearchgate.netasm.org. This suggests that many more this compound-related natural products with potentially novel structures and activities await discovery asm.orgnih.gov. Transformation-guided genome mining is also being used to explore modified lanthipeptides, such as brominated variants acs.org.
Q & A
Q. What are the primary chemical synthesis routes for lanthionine, and how do experimental conditions influence stereochemical outcomes?
this compound (Lan) is synthesized via multiple pathways, including β-elimination from cysteine derivatives (e.g., dehydroalanine, DHA) followed by nucleophilic addition of cysteine thiols. Key methods include:
- Alkaline hydrolysis of cystine derivatives : High-pH conditions (pH > 10) promote DHA formation, but racemization at chiral centers is common .
- Orthogonal protection strategies : Using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect amino and carboxyl groups, enabling regioselective coupling .
- Solid-phase peptide synthesis (SPPS) : Allows stepwise assembly of Lan-containing peptides but requires careful optimization to avoid sulfur oxidation .
Methodological Tip : To minimize racemization, use low-temperature reactions (0–4°C) and buffered conditions near neutral pH during DHA intermediate formation .
Q. How can researchers differentiate this compound from structurally similar crosslinked amino acids (e.g., lysinoalanine) in complex matrices?
Analytical challenges arise due to overlapping retention times and mass spectra in techniques like HPLC or LC-MS. Solutions include:
- Isotopic labeling : Incorporating deuterium or ¹³C into cysteine residues during synthesis to track Lan-specific fragmentation patterns .
- Derivatization : Using Ellman’s reagent (DTNB) to quantify free thiols, which are absent in Lan but present in lysinoalanine precursors .
- Multi-dimensional NMR : ¹H-¹³C HSQC spectra resolve Lan’s unique C-S-C bonding patterns, distinguishing it from lysinoalanine’s C-N-C structure .
Data Contradiction Note : While alkaline conditions favor Lan formation, prolonged exposure (>24 hrs) may degrade Lan into non-specific byproducts, complicating quantification .
Advanced Research Questions
Q. What strategies address the stereochemical complexity of this compound in peptide antibiotics, and how do these impact bioactivity?
Lan’s bioactivity in lantibiotics (e.g., nisin) depends on its stereochemistry (e.g., meso-Lan vs. d/l-Lan). Advanced approaches include:
- Chiral auxiliaries : Temporarily attaching chiral groups to cysteine to enforce desired stereochemistry during DHA addition .
- Enzymatic synthesis : Using Lan synthetases (e.g., LanM enzymes) for regio- and stereospecific incorporation, though limited to native peptide contexts .
- Crystallography-guided design : Resolving Lan-containing peptide structures to correlate stereochemistry with antimicrobial potency .
Case Study : Nisin variants with d-Lan show reduced binding to lipid II, highlighting the need for precise stereochemical control in antibiotic design .
Q. How can in vivo this compound formation be quantified without disrupting cellular systems, and what are the limitations of current methods?
Tracking endogenous Lan requires non-invasive techniques:
- Fluorescent probes : Thiol-reactive dyes (e.g., monobromobimane) coupled with LC-MS detect Lan in live-cell assays but may interfere with redox homeostasis .
- Metabolic labeling : Feeding cells ³⁵S-cysteine and monitoring incorporation into Lan via autoradiography, though resolution is limited to ~10 µM concentrations .
- Genetically encoded reporters : Engineering Lan-responsive biosensors (e.g., fusion proteins with Lan-dependent fluorescence) remains experimental .
Critical Analysis : Current methods lack temporal resolution for real-time Lan monitoring, necessitating post-lysis analysis that may artifactually alter Lan levels .
Q. What experimental frameworks resolve contradictions in this compound’s role as a biomarker versus a metabolic stress byproduct?
Conflicting studies attribute Lan to either regulated biosynthesis (e.g., in antioxidant responses) or accidental crosslinking under oxidative stress. To disentangle these:
- Knockout models : Deleting Lan-forming enzymes (e.g., cystathionine γ-lyase) to assess Lan dependency .
- Omics integration : Correlating Lan levels with transcriptomic/proteomic data to identify biosynthetic pathways .
- Stress induction assays : Exposing cells to H₂O₂ or heavy metals and quantifying Lan via MRM-MS, controlling for pH and temperature .
Key Finding : Lan accumulation in cysteine-rich tissues (e.g., hair) is predominantly non-enzymatic, whereas in bacterial biofilms, it is enzymatically regulated .
Q. Methodological Recommendations
- For synthesis : Prioritize enzymatic methods for stereochemical fidelity and SPPS for scalability .
- For analysis : Combine isotopic labeling with LC-MS/MS to mitigate matrix interference .
- For in vivo studies : Validate findings with orthogonal methods (e.g., NMR and enzymatic assays) to address technical variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
